molecular formula C19H22O5 B190934 7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one CAS No. 36413-96-4

7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one

Cat. No.: B190934
CAS No.: 36413-96-4
M. Wt: 330.4 g/mol
InChI Key: YSRYKTUWDVLRLA-JLHYYAGUSA-N
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Description

7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is notable for its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-13(4-8-17(20)19(2,3)22)10-11-23-15-7-5-14-6-9-18(21)24-16(14)12-15/h5-7,9-10,12,22H,4,8,11H2,1-3H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRYKTUWDVLRLA-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(=O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CCC(=O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418513
Record name 7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36413-96-4
Record name NSC286307
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by treating 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyanoacetamides in the presence of piperidine as a catalyst . The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, which can have different biological and chemical properties .

Scientific Research Applications

7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one is unique due to its specific structural features, which confer distinct biological activities and applications. Its ability to act as a potent lipoxygenase inhibitor and its potential in developing fluorescent materials make it a valuable compound in scientific research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one
Reactant of Route 2
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7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one

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